Ethyl 4-pyridinecarboxylate picrate

Description

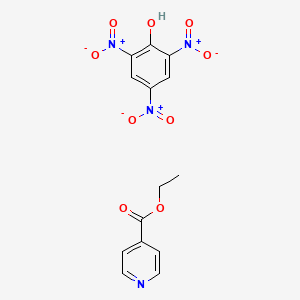

Ethyl 4-pyridinecarboxylate picrate is a hybrid organic compound combining a pyridinecarboxylate ester and a picrate moiety. The pyridine ring provides aromatic stability and hydrogen-bonding capabilities, while the ethyl carboxylate group enhances solubility in organic solvents. The picrate component (2,4,6-trinitrophenolate) introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

113194-31-3 |

|---|---|

Molecular Formula |

C14H12N4O9 |

Molecular Weight |

380.27 g/mol |

IUPAC Name |

ethyl pyridine-4-carboxylate;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H9NO2.C6H3N3O7/c1-2-11-8(10)7-3-5-9-6-4-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,2H2,1H3;1-2,10H |

InChI Key |

WBKUBNNPSXCNPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-pyridinecarboxylate picrate typically involves the esterification of 4-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl 4-pyridinecarboxylate is then reacted with picric acid to form the picrate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-pyridinecarboxylate picrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The picrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-pyridinecarboxylate picrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-pyridinecarboxylate picrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes or receptors involved in biological processes.

Pathways: Modulating signaling pathways or metabolic processes to achieve desired effects.

Comparison with Similar Compounds

Structural Analogues in the Pyridinecarboxylate Family

Ethyl 4-pyridinecarboxylate picrate shares structural motifs with several pyridine derivatives, differing in substituent positions or functional groups. Key comparisons include:

| Compound Name | Structural Variation | Impact on Properties | Source |

|---|---|---|---|

| Ethyl 4-cyano-2-pyridinecarboxylate | Cyano group at position 4 vs. carboxylate at 2 | Higher polarity and altered bioactivity due to cyano group | |

| Ethyl 4-chloro-5-methylpyridine-3-carboxylate | Chloro and methyl substituents at positions 4/5 | Increased steric hindrance and lipophilicity | |

| Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate | Piperidine ring fused with pyridinecarbonyl | Enhanced conformational flexibility and ligand properties |

Key Observations :

- Substituent Position: Moving the carboxylate or substituents (e.g., cyano, chloro) alters electronic properties and binding affinities. For instance, Ethyl 4-cyano-2-pyridinecarboxylate exhibits higher reactivity in nucleophilic substitutions compared to positional isomers .

- Hybrid Structures : Piperidine-pyridine hybrids (e.g., Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate) demonstrate improved pharmacokinetic profiles due to increased solubility and reduced metabolic degradation .

Comparison with Picrate Salts of Related Amines

Picrate salts are widely used to characterize amine derivatives via melting point analysis. This compound can be contextualized against other picrate complexes:

Key Observations :

- Melting Points: this compound likely exhibits a melting point between 98–170°C, consistent with picrates of similar molecular weight and aromaticity.

- Solubility : Picrate moieties generally reduce aqueous solubility but improve stability in organic matrices, a trait critical for crystallography or slow-release formulations .

Key Observations :

- Electron-Withdrawing Groups : The picrate group in this compound may enhance interactions with electron-rich biological targets (e.g., enzyme active sites), akin to chloro substituents in antimicrobial analogs .

Biological Activity

Ethyl 4-pyridinecarboxylate picrate is a compound formed from the ester ethyl 4-pyridinecarboxylate and picric acid. This combination results in a unique structure that potentially exhibits a range of biological activities due to the electronic properties of the pyridine ring and the reactive nature of picric acid. This article explores the biological activity of this compound, highlighting its synthesis, interactions, and potential applications.

Chemical Structure and Properties

Ethyl 4-pyridinecarboxylate (also known as ethyl isonicotinate) features a pyridine ring substituted with an ethyl ester at the 4-position. The picrate part is derived from picric acid, which is known for its explosive properties and significant applications in various fields, including medicinal chemistry. The combination of these two components results in a compound with interesting chemical properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-Pyridinecarboxylate | Pyridine ring with an ethyl ester | Known for antimicrobial properties |

| Ethyl 4-Pyridylacetate | Similar pyridine structure with acetate | Different ester group |

| 4-Dimethylaminopyridine Picrate | Contains dimethylamino group | Exhibits strong hydrogen bonding |

| Pyridine-3-carboxylic acid | Carboxylic acid instead of an ester | Different reactivity profile |

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of Ethyl 4-Pyridinecarboxylate : This is achieved through the reaction of pyridine-4-carboxylic acid with ethanol in the presence of a dehydrating agent.

- Picration : The resulting ethyl 4-pyridinecarboxylate is then reacted with picric acid under controlled conditions to yield this compound.

Biological Activities

Research indicates that ethyl 4-pyridinecarboxylate and its derivatives exhibit various biological activities, which may extend to its picrate form:

- Antimicrobial Properties : Ethyl 4-pyridinecarboxylate has been noted for its antimicrobial effects against various pathogens, suggesting that its picrate derivative may also possess similar properties due to structural similarities.

- Enzyme Inhibition : Studies have indicated that compounds with pyridine moieties can act as enzyme inhibitors, potentially impacting metabolic pathways in biological systems.

- Cytotoxicity : Initial investigations into the cytotoxic effects of this compound have shown promise, warranting further exploration into its potential as an anticancer agent.

Case Studies

- Antimicrobial Activity Study : A study conducted on several derivatives of pyridine compounds, including ethyl 4-pyridinecarboxylate, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the substituents on the pyridine ring could enhance efficacy.

- Enzyme Inhibition Research : In vitro studies have shown that derivatives containing the pyridine structure can inhibit specific enzymes involved in cancer metabolism, suggesting potential therapeutic applications for compounds like this compound .

- Cytotoxicity Assessment : A cytotoxicity assay was performed using human cancer cell lines, where this compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as a lead compound for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.